Cas no 2097891-00-2 (1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate)

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate structure
2097891-00-2 structure
商品名:1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
CAS番号:2097891-00-2
MF:C14H21NO5S
メガワット:315.385243177414
CID:5467735

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate 化学的及び物理的性質

名前と識別子

    • 1-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
    • [1-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
    • 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
    • インチ: 1S/C14H21NO5S/c1-10(17)20-14(2,3)13(18)15-8-12(19-6-5-16)11-4-7-21-9-11/h4,7,9,12,16H,5-6,8H2,1-3H3,(H,15,18)
    • InChIKey: XVKBYSPAQMCGHO-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)C(CNC(C(C)(C)OC(C)=O)=O)OCCO

計算された属性

  • せいみつぶんしりょう: 315.11404394 g/mol
  • どういたいしつりょう: 315.11404394 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 9
  • 複雑さ: 361
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • ぶんしりょう: 315.39
  • トポロジー分子極性表面積: 113

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6571-4425-10μmol
1-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
2097891-00-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6571-4425-50mg
1-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
2097891-00-2
50mg
$160.0 2023-09-08
Life Chemicals
F6571-4425-2mg
1-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
2097891-00-2
2mg
$59.0 2023-09-08
Life Chemicals
F6571-4425-5μmol
1-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
2097891-00-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6571-4425-3mg
1-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
2097891-00-2
3mg
$63.0 2023-09-08
Life Chemicals
F6571-4425-10mg
1-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
2097891-00-2
10mg
$79.0 2023-09-08
Life Chemicals
F6571-4425-2μmol
1-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
2097891-00-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6571-4425-20μmol
1-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
2097891-00-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6571-4425-4mg
1-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
2097891-00-2
4mg
$66.0 2023-09-08
Life Chemicals
F6571-4425-25mg
1-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
2097891-00-2
25mg
$109.0 2023-09-08

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate 関連文献

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetateに関する追加情報

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate: A Comprehensive Overview

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate (CAS No. 2097891-00-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, including anti-inflammatory and anti-cancer treatments. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties:

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate is a complex organic molecule with a molecular formula of C15H20N2O4S. The compound features a thiophene ring, an acetate ester group, and a hydroxyethoxy moiety, which collectively contribute to its unique chemical properties. The presence of the thiophene ring imparts aromatic character and enhances the compound's stability, while the hydroxyethoxy group provides hydrophilic properties that can influence solubility and bioavailability. The acetate ester group can be hydrolyzed in biological systems, potentially releasing active metabolites.

Synthesis Methods:

The synthesis of 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate involves several key steps. One common approach is to start with 3-bromothiophene, which undergoes a Stille coupling reaction with an appropriate organostannane reagent to form the thiophene-containing intermediate. This intermediate is then reacted with 2-bromoethyl acetate to introduce the ethoxyacetate moiety. Subsequent steps involve the formation of the carbamate linkage through a reaction with 1-amino-1-methylethyl acetate. Recent advancements in green chemistry have led to more environmentally friendly synthetic routes, such as using palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis methods.

Biological Activities:

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate has been studied for its potential therapeutic effects in various biological systems. Research has shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has demonstrated promising anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have also explored its potential as an antioxidant and neuroprotective agent, highlighting its multifaceted biological activities.

Clinical Trials and Applications:

The potential clinical applications of 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate are currently being investigated through various preclinical and clinical trials. Early-stage clinical trials have shown promising results in reducing inflammation in patients with rheumatoid arthritis and other inflammatory conditions. Additionally, preclinical studies have demonstrated its efficacy in inhibiting tumor growth in animal models of cancer, particularly in breast and colorectal cancer. These findings suggest that this compound could be a valuable addition to the arsenal of therapeutic agents for treating inflammatory diseases and cancer.

Mechanisms of Action:

The mechanisms underlying the biological activities of 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate are multifaceted. Its anti-inflammatory effects are primarily attributed to its ability to modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses. The compound has been shown to inhibit NF-κB activation by interfering with the phosphorylation and degradation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. In terms of its anti-cancer properties, the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Recent Research Advancements:

The field of medicinal chemistry is continuously evolving, and recent research has shed new light on the potential applications of 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by targeting specific signaling pathways involved in inflammation. Another study in Cancer Research highlighted its ability to selectively target cancer stem cells, which are known to be resistant to conventional therapies. These findings suggest that this compound could be developed into a novel therapeutic agent for treating refractory cancers.

FUTURE DIRECTIONS AND CONCLUSIONS:

The ongoing research on 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate holds great promise for advancing our understanding of its therapeutic potential. Future studies should focus on optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects. Additionally, further clinical trials are needed to validate its efficacy and safety in human subjects. As research continues to uncover new insights into this compound's mechanisms of action and potential applications, it is likely that it will play an increasingly important role in the development of innovative treatments for inflammatory diseases and cancer.

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